Benzo[g]pteridine

X-ray crystallography Tautomerism Solid-state chemistry

Researchers requiring reproducible photophysical or biological data cannot rely on generic heterocycles due to substitution-sensitive tautomerism. Benzo[g]pteridine (1,3,9,10-tetraazaanthracene) provides the defined mancude organic scaffold for alloxazine/isoalloxazine synthesis. - **Quantitative Advantage:** Enables ~10-fold higher fluorescence quantum yield (Φf up to 0.7) via N10-alkylation vs. parent alloxazine (Φf ≈0.01). - **Structural Certainty:** Exclusive solid-state alloxazine tautomer avoids ambiguity for cocrystal and polymorph screening (R₂²(8) H-bond motifs). - **Supply Integrity:** Batch-to-batch consistency guaranteed; essential for SAR-validated anti-TNF-α/IL-6 and patented antimicrobial derivatives.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 261-65-4
Cat. No. B1247554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[g]pteridine
CAS261-65-4
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=NC=NC3=N2
InChIInChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-6-12-10(9)14-8/h1-6H
InChIKeyBTZVACANDIHKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]pteridine Core Scaffold Overview


Benzo[g]pteridine (CAS 261-65-4), also designated 1,3,9,10-tetraazaanthracene, constitutes a mancude organic heterotricyclic parent scaffold characterized by a fused benzene–pteridine ring system (C₁₀H₆N₄, molecular weight 182.18 g/mol) . This heteroaromatic nucleus underpins the alloxazine and isoalloxazine tautomeric families, which encompass the vitamin B2 core and a broad class of synthetically tunable dyes, fluorophores, and redox-active agents [1].

Tautomer-controlled heteroaromatic scaffold – provides access to both alloxazine and isoalloxazine derivatives via defined substitution chemistry.
Fluorophore and redox-active agent precursor – supports development of tunable dyes, optical probes, and electron-transfer materials.
Defined hydrogen-bond network – enables crystal engineering and polymorph screening with reproducible R22(8) motifs.

Why Generic Substitution Fails


The benzo[g]pteridine framework cannot be generically interchanged because its substitution pattern dictates fundamental tautomeric equilibrium, which directly governs fluorescence quantum yield, redox potential, and biological target engagement [1]. Unsubstituted alloxazine exhibits negligible fluorescence (Φₓ ≈ 0.01) in aqueous solution, whereas its 7,8-dimethyl derivative (lumichrome) or N(10)-alkylated isoalloxazine tautomers display orders-of-magnitude higher emission efficiency and distinct enzyme inhibition profiles [2][3]. These substitution-sensitive photophysical and biochemical properties render generic substitution invalid for applications requiring reproducible spectroscopic or biological performance.

Tautomeric equilibrium shift
Fluorescence quantum yield and redox potential may change by orders of magnitude when moving from unsubstituted alloxazine to 7,8-dimethyl or N(10)-alkylated derivatives.
Biological activity context
Cytokine inhibition (TNF-α, IL-6) is reported only for 6,9-dichloro-4-amino-aryl derivatives; the parent scaffold alone lacks this activity profile.
Patent-defined substitution pattern
Antimicrobial/antiparasitic claims are specific to 10H-benzo[g]pteridine-2,4-dione derivatives; alternative heterocyclic cores may require de novo SAR and IP assessment.

Comparative Evidence for Benzo[g]pteridine


Solid-State Tautomer Confirmation

Low-temperature single-crystal X-ray diffraction of 1H-benzo[g]pteridine-2,4-dione confirms that the solid-state tautomer is exclusively alloxazine (1H-benzo[g]pteridine-2,4-dione) rather than isoalloxazine (10H-benzo[g]pteridine-2,4-dione) [1]. This finding corrects prior powder diffraction assignments and establishes the definitive tautomeric form for solid-phase applications. The molecules assemble via alternating centrosymmetric R₂²(8) hydrogen-bonded rings involving pairwise N–H⋯O and N–H⋯N interactions [1].

Solid-state tautomer
Head-to-head
Alloxazine exclusively in crystal lattice; isoalloxazine absent
Supports tautomer-selective solid-phase studies
Low-temperature X-ray; twinned crystal, domain ratio 0.446:0.554
X-ray crystallography Tautomerism Solid-state chemistry Polymorph screening

Fluorescence Quantum Yield Comparison

In aqueous solution at pH 4, alloxazine exhibits a fluorescence quantum yield approximately one order of magnitude lower than that of isoalloxazine tautomers [1]. Comparative photophysical measurements in nonpolar (1,2-dichloroethane), polar aprotic (acetonitrile), and polar protic (ethanol) solvents demonstrate that isoalloxazines consistently exhibit longer fluorescence lifetimes and larger quantum yields than alloxazines, attributable exclusively to significantly slower rates of radiationless relaxation in the excited isoalloxazines [2][3].

Fluorescence Φf
Head-to-head
Isoalloxazine Φf ≈ 0.1 vs alloxazine Φf ≈ 0.01 (aqueous, pH 4)
Reports ~10-fold higher quantum yield for isoalloxazine
Consistent across nonpolar, polar aprotic, and protic solvents
Fluorescence spectroscopy Photophysics Quantum yield Chromophore design

Photo-Tautomerization Selectivity

At pH 4, only the pure alloxazine form exists; at pH 10, approximately 9% of alloxazine converts to its isoalloxazine tautomeric form [1]. Photo-induced (excited-state) tautomerization of alloxazine to isoalloxazine is observed in aqueous solution, whereas this process does not occur for lumichrome (7,8-dimethylalloxazine) under identical conditions [1]. This distinction arises from the differing energetic ordering of n-HOMO relative to π-HOMO between the two scaffolds [1].

Photo-tautomerization
Head-to-head
Alloxazine undergoes excited-state tautomerization; lumichrome does not
Supports photo-switchable probe development
Aqueous, pH 4/10; absorption/emission spectroscopy
Excited-state dynamics Photo-tautomerization Photochemistry Time-resolved spectroscopy

Cytokine Inhibition by Dichloro Derivatives

Reactions between 5,8-dichloro-2,3-dicyanoquinoxaline and benzamidines yielded 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines in high to quantitative yields [1]. These 6,9-dichloro-substituted derivatives were evaluated as inhibitors of TNF-α and IL-6, demonstrating that the chloro and amino-aryl substitution pattern is essential for biological activity, whereas the unsubstituted benzo[g]pteridine core lacks this inhibitory profile [1].

Cytokine inhibition
Class-level
6,9-dichloro-4-amino-aryl derivatives inhibit TNF-α and IL-6; parent scaffold inactive
Reported activity context for dichloro derivative synthesis
In vitro assay data; requires synthesis validation
Anti-inflammatory Cytokine inhibition Drug discovery SAR studies

Patented Antimicrobial Derivatives

US Patent 9,745,302 B2 and EP 2723342 B1 disclose 10H-benzo[g]pteridine-2,4-dione derivatives, methods for their production, and their use as biocides, pest repellents, and pharmaceutical compositions [1][2]. These patents explicitly claim the 10H-benzo[g]pteridine-2,4-dione scaffold as the active structural core, distinguishing it from other pteridine or alloxazine analogs that lack the specific substitution pattern and N(10)-alkylation required for claimed biological activity.

Patent-protected scaffold
Class-level
10H-benzo[g]pteridine-2,4-dione derivatives claimed for antimicrobial/antiparasitic use
Supports IP-defined development pathways
USPTO/EPO granted claims; patent scope review recommended
Antimicrobial Antiparasitic Patent-protected chemistry Pharmaceutical development

HOMO-LUMO Gap Modulation by Extended Aromaticity

Density functional theory (DFT) calculations on benzo[g]pteridine and its aromatic-extended derivatives reveal that consecutive addition of aromatic rings (benzo-annelation) systematically modulates HOMO and LUMO energies and the HOMO-LUMO gap [1]. This computational evidence demonstrates that the parent benzo[g]pteridine scaffold provides a quantifiable baseline for predicting optical absorption and emission properties of extended π-conjugated derivatives, enabling rational design of optoelectronic materials [1].

HOMO-LUMO gap
Class-level
Systematic ΔE reduction with extended aromaticity vs parent scaffold (DFT)
Supports rational chromophore design
B3LYP/6-31G** level; experimental validation needed
DFT calculations Frontier molecular orbitals Optoelectronics Bandgap engineering

Benzo[g]pteridine Application Scenarios


Tautomer-Selective Crystallization

Given the exclusive solid-state existence of the alloxazine tautomer over isoalloxazine [1], benzo[g]pteridine-2,4-dione is the preferred scaffold for crystal engineering studies targeting hydrogen-bonded networks and polymorph screening. The defined R₂²(8) hydrogen-bonded chain motifs enable reproducible cocrystal formation and solid-state property tuning without tautomeric ambiguity.

High Quantum Yield Fluorophore Development

For biosensor, nucleic acid probe, or optoelectronic applications demanding high fluorescence quantum yields, the isoalloxazine tautomeric form (derived via N(10)-alkylation of the benzo[g]pteridine core) provides ~10-fold higher Φₓ compared to alloxazine [2][3]. The benzo[g]pteridine scaffold thus serves as the essential synthetic precursor for generating high-brightness fluorophores with quantum yields approaching 0.7 for specific N10-substituted derivatives [3].

Photo-Switchable Tautomeric Probe

Alloxazine (1H-benzo[g]pteridine-2,4-dione) exhibits photo-induced tautomerization to isoalloxazine in aqueous solution, a property absent in its 7,8-dimethyl analog (lumichrome) [4]. This unique photochemical behavior makes alloxazine the compound of choice for time-resolved spectroscopic investigations of excited-state proton transfer mechanisms, whereas lumichrome serves as a non-tautomerizing control.

Precursor for Cytokine Inhibitors and Antimicrobials

The benzo[g]pteridine core is the essential starting material for synthesizing 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, which demonstrate TNF-α and IL-6 inhibitory activity [5], as well as 10H-benzo[g]pteridine-2,4-dione derivatives claimed in US and EP patents for antimicrobial and antiparasitic applications [6][7]. Alternative heterocyclic cores cannot access these specific SAR-validated and patent-protected chemical series.

Application
Selection Property
Validation Focus
Tautomer-selective crystallization
Defined alloxazine tautomer form in solid state
Crystal engineering and polymorph screening
High quantum yield fluorophore development
Isoalloxazine tautomer accessibility via N(10)-alkylation
Fluorescence quantum yield and photostability
Photo-switchable tautomeric probe
Excited-state tautomerization capability
Time-resolved proton transfer studies
Cytokine inhibitor and antimicrobial synthesis
Benzo[g]pteridine core for dichloro/alkylated derivatives
SAR validation and patent landscape review
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